molecular formula C6H11N B13493628 N-methylcyclopent-3-enamine

N-methylcyclopent-3-enamine

Cat. No.: B13493628
M. Wt: 97.16 g/mol
InChI Key: VFSJDHDSAIQLMF-UHFFFAOYSA-N
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Description

N-methylcyclopent-3-en-1-amine is an organic compound with the molecular formula C6H11N It is a cyclic amine where a methyl group is attached to the nitrogen atom of a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methylcyclopent-3-en-1-amine can be synthesized through several methods. One common approach involves the alkylation of cyclopent-3-en-1-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetonitrile .

Industrial Production Methods

On an industrial scale, the production of N-methylcyclopent-3-en-1-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-methylcyclopent-3-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-methylcyclopent-3-en-1-imine.

    Reduction: N-methylcyclopent-3-en-1-amine hydrochloride.

    Substitution: Various substituted cyclopentene derivatives depending on the substituent used.

Scientific Research Applications

N-methylcyclopent-3-en-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-methylcyclopent-3-en-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    Cyclopent-3-en-1-amine: Lacks the methyl group on the nitrogen atom.

    N-methylcyclohex-3-en-1-amine: Similar structure but with a six-membered ring.

    N-methylcyclopentane-1-amine: Saturated version of N-methylcyclopent-3-en-1-amine.

Uniqueness

N-methylcyclopent-3-en-1-amine is unique due to the presence of both a cyclic structure and a methyl group on the nitrogen atom. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

N-methylcyclopent-3-en-1-amine

InChI

InChI=1S/C6H11N/c1-7-6-4-2-3-5-6/h2-3,6-7H,4-5H2,1H3

InChI Key

VFSJDHDSAIQLMF-UHFFFAOYSA-N

Canonical SMILES

CNC1CC=CC1

Origin of Product

United States

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